molecular formula C20H25N3O2 B5635378 N-(diphenylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea

N-(diphenylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea

Cat. No. B5635378
M. Wt: 339.4 g/mol
InChI Key: BZWAGZWDGWDQEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to N-(diphenylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea, often involves strategies like the Lossen rearrangement. A notable method involves using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement for the conversion of carboxylic acids to ureas in a single pot, highlighting a milder, simpler, and environmentally friendly approach (Thalluri et al., 2014). Another synthesis route involves the carbonylation reaction with phenyl azide and [11C]carbon monoxide to produce N,N'-diphenyl[11C]urea, showcasing a method for incorporating isotopic labels (Doi et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography. For instance, the structure of 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine was determined, revealing the spatial arrangement of its substituted triazolyl and morpholinyl groups crowding the diphenylmethyl unit (Wu et al., 2008).

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from studies on similar molecules. Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the reactivity of such ureas towards nucleophilic substitution, offering insights into potential chemical transformations (Smith et al., 2013).

Physical Properties Analysis

While specific studies on the physical properties of this compound are scarce, insights can be drawn from similar compounds. The solvate structures of urea and thiourea with morpholine and 1,4-dioxane provide valuable data on hydrogen bonding patterns and solvate formation, critical for understanding the physical properties (Taouss et al., 2013).

Chemical Properties Analysis

The chemical properties of urea derivatives are influenced by their functional groups and molecular structure. Studies on N,N-diethylurea-catalyzed amidation between electron-deficient aryl azides and phenylacetaldehydes reveal the catalytic potential of urea derivatives in facilitating specific chemical reactions, highlighting the chemical versatility of compounds like this compound (Xie et al., 2015).

properties

IUPAC Name

1-benzhydryl-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-20(21-11-12-23-13-15-25-16-14-23)22-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWAGZWDGWDQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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